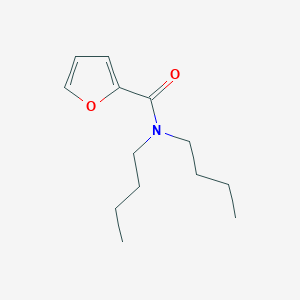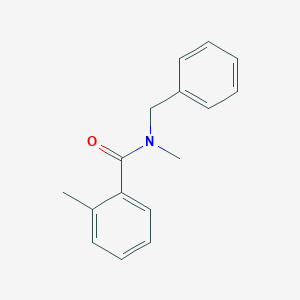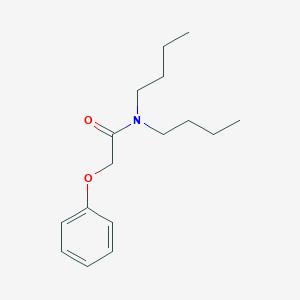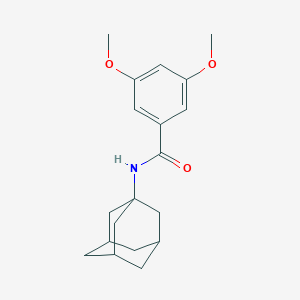![molecular formula C20H22N2O6 B263173 Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate](/img/structure/B263173.png)
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate, also known as EPPC, is a synthetic compound used in scientific research. It is a selective inhibitor of a specific protein kinase, which makes it a valuable tool in studying the function of this kinase in various biological processes.
作用机制
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate works by binding to the active site of the protein kinase and blocking its activity. This prevents the kinase from phosphorylating its target proteins, which can disrupt the signaling pathways involved in various biological processes. The selectivity of this compound for this kinase makes it a useful tool for studying its specific function in these pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in cells and organisms. For example, it can induce cell cycle arrest and apoptosis in cancer cells, which suggests that it may have potential as an anti-cancer agent. It has also been shown to modulate the immune response and reduce inflammation, which could have applications in treating autoimmune disorders.
实验室实验的优点和局限性
One of the main advantages of using Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate in lab experiments is its selectivity for the protein kinase it inhibits. This allows researchers to study the specific function of this kinase without affecting other signaling pathways. However, one limitation of this compound is that it may not be effective in all cell types or organisms, which could limit its usefulness in certain experiments.
未来方向
There are several potential future directions for research involving Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate. One area of interest is in developing new therapies that target the protein kinase it inhibits. This could have applications in treating cancer, autoimmune disorders, and other diseases. Another area of interest is in studying the effects of this compound on other signaling pathways and biological processes, which could provide new insights into the complex interactions between different cellular pathways. Finally, further research is needed to determine the optimal dosage and administration of this compound in different experimental settings.
合成方法
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate can be synthesized through a multi-step process that involves the reaction of various chemical intermediates. The exact details of the synthesis method are beyond the scope of this paper, but it typically involves the use of specialized equipment and techniques to ensure high purity and yield of the final product.
科学研究应用
Ethyl (4-{[3-(1,3-benzodioxol-5-yl)propanoyl]amino}-2-methoxyphenyl)carbamate has been used in a variety of scientific research studies to investigate the role of the protein kinase it inhibits. This kinase is involved in several important biological processes, including cell division, DNA repair, and apoptosis. By selectively inhibiting this kinase, researchers can study its specific function in these processes and potentially develop new therapies that target this pathway.
属性
分子式 |
C20H22N2O6 |
|---|---|
分子量 |
386.4 g/mol |
IUPAC 名称 |
ethyl N-[4-[3-(1,3-benzodioxol-5-yl)propanoylamino]-2-methoxyphenyl]carbamate |
InChI |
InChI=1S/C20H22N2O6/c1-3-26-20(24)22-15-7-6-14(11-17(15)25-2)21-19(23)9-5-13-4-8-16-18(10-13)28-12-27-16/h4,6-8,10-11H,3,5,9,12H2,1-2H3,(H,21,23)(H,22,24) |
InChI 键 |
TZLIUSCYXZPCSJ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
规范 SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NC(=O)CCC2=CC3=C(C=C2)OCO3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



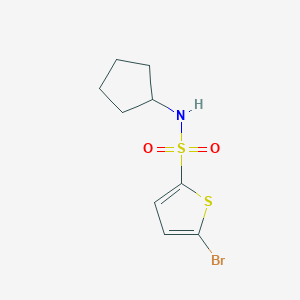
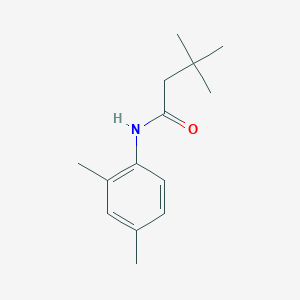
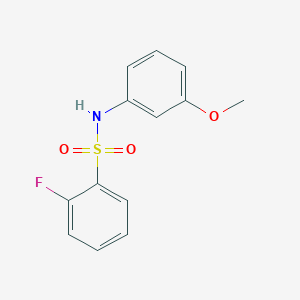
![Ethyl 3-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoate](/img/structure/B263097.png)
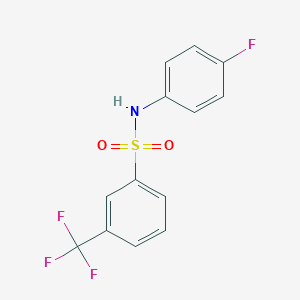
![1-{[3-(Trifluoromethyl)phenyl]sulfonyl}piperidine](/img/structure/B263101.png)
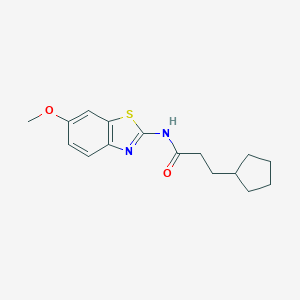
![5-bromo-N-[3-(trifluoromethyl)phenyl]thiophene-2-sulfonamide](/img/structure/B263103.png)
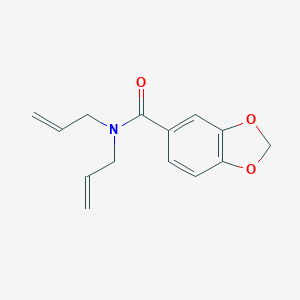
![Dimethyl 5-{[(2-chloro-3-pyridinyl)carbonyl]amino}isophthalate](/img/structure/B263115.png)
